4-Amino-2-bromobenzoic acid hydrochloride
Overview
Description
4-Amino-2-bromobenzoic acid hydrochloride is a chemical compound with the CAS Number: 61566-59-4 . It has a molecular weight of 252.49 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of this compound involves treating various replaced aldehydes with 4-bromobenzohydrazide using methanol solvent in a catalytic quantity of acetic acid . Another method involves a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO2.ClH/c8-6-3-4 (9)1-2-5 (6)7 (10)11;/h1-3H,9H2, (H,10,11);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 252.49 .Scientific Research Applications
Chemical Synthesis
4-Amino-2-bromobenzoic acid hydrochloride is employed in various chemical synthesis processes. For example, it is used in the nucleophilic substitution reactions for producing amino-substituted derivatives, as demonstrated in the synthesis of 1,2,3,4-benzenetetraamine derivatives (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992). Additionally, it serves as a key intermediate in synthesizing anti-cancer drugs, particularly those targeting thymidylate synthase (Cao Sheng-li, 2004).
Environmental Microbiology
In environmental microbiology, the compound is of interest in studying microbial degradation. A strain of Pseudomonas aeruginosa capable of degrading 2-bromobenzoic acid was isolated, highlighting its role in microbial degradation pathways (Higson & Focht, 1990).
Organic Synthesis
In organic synthesis, this compound is utilized in the preparation of various compounds. It is involved in the synthesis of N1‐Phenylacetamidine 4‐Bromobenzoate, showcasing its utility in the development of new chemical entities (Wei & Caron, 2014).
Crystallography
This compound also finds application in crystallography, particularly in the promotion of hydrogen bonding during crystallization processes. It has been used in the formation of molecular adducts and cocrystals with various substituted aromatic compounds, contributing to the understanding of crystal structures and interactions (Smith, Lynch, Byriel, & Kennard, 1997).
Photodecomposition Studies
In the field of agricultural and food chemistry, studies on the photodecomposition of chlorobenzoic acids, including 4-bromobenzoic acid, have been conducted. These studies provide insights into the environmental behavior and degradation of these compounds (Crosby & Leitis, 1969).
Pharmaceutical Research
This compound plays a role in pharmaceutical research. For example, it is used in the synthesis of amisulpride intermediates, demonstrating its significance in the development of pharmaceutical compounds (Wang Yu, 2008).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has several hazard statements including H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-amino-2-bromobenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRVYJYVSUDRNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61566-59-4 | |
Record name | Benzoic acid, 4-amino-2-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61566-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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